
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)
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Overview
Description
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is a deuterated derivative of 2-butanone (methyl ethyl ketone, MEK), where eight hydrogen atoms at positions 1, 3, and 4 are replaced with deuterium (D). The molecular formula is C₄D₈O, and its molecular weight is approximately 88.15 g/mol (accounting for deuterium substitution). This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its reduced proton interference, enabling clearer detection of analyte signals .
Deuteration alters its physical properties slightly compared to regular 2-butanone (boiling point: 79.6°C; density: 0.805 g/mL). The C-D bond’s higher strength (compared to C-H) reduces reactivity in hydrogen-abstraction or oxidation reactions, leading to kinetic isotope effects in chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can be synthesized through the dehydrogenation of 2-butanol in the presence of a deuterium source. The reaction is typically catalyzed by copper, zinc, or bronze at high temperatures . Another method involves the oxidation of isobutylbenzene in the presence of deuterium oxide or other deuterium-containing oxidizing agents .
Industrial Production Methods
Industrial production of 2-butanone-1,1,1,3,3,4,4,4-d8(9CI) follows similar synthetic routes but on a larger scale. The dehydrogenation of 2-butanol over a mixed copper and zinc catalyst is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: It can be reduced to 2-butanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: 2-Butanol.
Substitution: Various substituted butanones depending on the nucleophile used.
Scientific Research Applications
Environmental Analysis
2-Butanone-d8 is widely used in environmental testing due to its ability to serve as a reference standard for the analysis of volatile organic compounds (VOCs). Its stable isotopic nature allows researchers to distinguish between natural and synthetic sources of butanone in environmental samples.
Key Uses:
- Air Quality Monitoring: It is utilized in air sampling methods to assess VOC levels in urban and industrial environments.
- Water Quality Testing: The compound aids in detecting and quantifying pollutants in water bodies, contributing to environmental protection efforts.
Chemical Research
In chemical research, 2-butanone-d8 serves as a valuable tool for mechanistic studies and reaction pathway elucidation. The presence of deuterium allows for the tracing of molecular transformations during chemical reactions.
Key Uses:
- Kinetic Studies: Researchers can use it to study reaction kinetics by monitoring changes in isotopic ratios over time.
- Mechanistic Investigations: It helps in understanding reaction mechanisms by providing insights into bond-breaking and bond-forming processes.
Pharmaceutical Development
The pharmaceutical industry employs 2-butanone-d8 in drug development processes. Its isotopic labeling is beneficial for studying metabolic pathways and pharmacokinetics.
Key Uses:
- Metabolism Studies: It assists researchers in tracing the metabolic fate of drugs within biological systems.
- Bioavailability Assessments: The compound can be used to evaluate how well a drug is absorbed and utilized by the body.
Food Science
In food science, 2-butanone-d8 is used for flavor analysis and quality control. Its isotopic labeling provides a means to investigate flavor compounds' stability and interactions with other ingredients.
Key Uses:
- Flavor Profiling: It aids in identifying and quantifying flavor compounds in food products.
- Shelf-life Studies: Researchers can assess how flavors degrade over time under different storage conditions.
Case Study 1: Environmental Monitoring
A study conducted on VOC emissions from industrial sites utilized 2-butanone-d8 as a reference standard. The results indicated significant differences in VOC profiles between regulated and unregulated emissions, highlighting the compound's role in environmental compliance assessments.
Case Study 2: Drug Metabolism
In a pharmacokinetic study involving a new drug formulation, researchers employed 2-butanone-d8 to track metabolic pathways in animal models. The findings provided critical insights into the drug's absorption rates and metabolic stability, influencing further development stages.
Mechanism of Action
The mechanism of action of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can participate in hydrogen-deuterium exchange reactions, which can affect the kinetics and dynamics of chemical reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Regular 2-Butanone (MEK)
- Structure : C₄H₈O (CH₃COCH₂CH₃).
- Properties: Low boiling point, high solubility in polar and nonpolar solvents.
- Reactivity: Undergoes oxidation (e.g., with KMnO₄ to form acetic acid), halogenation, and condensation reactions (e.g., with phenols to form bisphenol derivatives) .
- Applications : Industrial solvent, precursor in polymer synthesis (e.g., polyurethane resins) .
- Contrast : The deuterated analog lacks α-hydrogens at positions 1, 3, and 4, reducing susceptibility to halogenation and oxidation at these sites.
1-Butanone,1-(4,5-Difluoro-2-Methylphenyl)-(9CI) (CAS 519018-09-8)
- Structure : C₁₁H₁₂F₂O (fluorinated aromatic substituent at position 1).
- Properties : Higher molecular weight (198.21 g/mol), increased polarity due to fluorine atoms.
- Reactivity: Fluorine’s electron-withdrawing effect enhances stability toward nucleophilic attacks but may reduce solubility in nonpolar solvents.
- Applications : Likely used in pharmaceutical intermediates or agrochemicals due to fluorinated aromatic motifs .
2-Butanone,4-Cyclopropylidene-(9CI) (CAS 79012-52-5)
- Structure : C₇H₁₀O (cyclopropane ring fused to the ketone group).
- Properties : Cyclopropane’s ring strain increases reactivity (e.g., ring-opening reactions). Boiling point and solubility likely differ from linear analogs.
- Applications: Potential intermediate in organic synthesis for strained hydrocarbon derivatives .
2-Butanone,4-(2-Propenylthio)-(9CI) (CAS 61224-82-6)
- Structure : C₇H₁₀OS (propenylthio group at position 4).
- Properties : Sulfur atom introduces nucleophilic sites for alkylation or oxidation. Thioether group may lower boiling point compared to oxygen analogs.
- Applications : Specialty chemicals in polymer additives or sulfur-containing pharmaceuticals .
Key Research Findings
Deuteration Effects
- Kinetic Isotope Effects (KIE): Reactions involving deuterated hydrogens (e.g., oxidation) proceed slower than in regular 2-butanone. For example, oxidation to acetic acid requires higher activation energy .
- Spectroscopic Utility: 2-Butanone-d8 eliminates proton signals in NMR, simplifying analysis of macromolecules like proteins or polymers .
Stability and Reactivity Trends
Compound | Key Functional Groups | Reactivity Highlights |
---|---|---|
2-Butanone-d8 | Deuterated methyl/ethyl | Reduced α-hydrogen reactivity; NMR compatibility |
MEK | Ketone, α-hydrogens | Prone to halogenation, oxidation |
4-Cyclopropylidene-MEK | Cyclopropane, ketone | High ring strain; reactive in cycloadditions |
4-(2-Propenylthio)-MEK | Thioether, ketone | Nucleophilic sulfur; oxidation to sulfoxides |
Thermal and Chemical Stability
- Fluorinated Analogs : Enhanced thermal stability due to strong C-F bonds but may decompose under strong bases or reducing agents .
Biological Activity
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI), also known as deuterated 2-butanone, is a stable isotopic variant of 2-butanone where hydrogen atoms are replaced by deuterium. This compound is utilized primarily in research settings due to its unique properties that allow for tracing and tracking in metabolic studies. The biological activity of this compound is essential for understanding its pharmacokinetics and potential toxicological effects.
- Chemical Formula : C4H8O
- Molecular Weight : Approximately 72.11 g/mol
- CAS Registry Number : 1187-94-0
- IUPAC Name : 2-butanone
Toxicokinetics
2-Butanone is rapidly absorbed through inhalation and dermal exposure. Studies indicate that exposure concentrations correlate significantly with blood concentrations in humans. For instance, exposure to 200 ppm for four hours resulted in blood concentrations ranging from 3.5 to 7.2 μg/mL .
Metabolism
The metabolism of 2-butanone involves various cytochrome P450 (CYP) enzymes. In rats treated with high doses of 2-butanone (1,080–1,500 mg/kg/day), there was an observed increase in CYP protein levels and activity of CYP-dependent monooxygenases . Notably, specific CYP isozymes such as CYP2B1 and CYP2B2 were induced following intraperitoneal administration .
Excretion
Approximately 5% of absorbed 2-butanone is excreted unchanged via urine; however, a significant portion (20–40%) is eliminated through the lungs . The urinary excretion rates are sensitive to the metabolic parameters associated with the compound's pharmacokinetics.
Neurotoxic Effects
A study highlighted the neurotoxic potential of butanone derivatives. In a controlled environment, rats exposed to high concentrations exhibited signs of neurotoxicity characterized by altered behavior and motor function .
Environmental Impact
Research indicates that 2-butanone can act as an attractant for certain mosquito species. Field studies showed varying levels of effectiveness when combined with other compounds such as carbon dioxide and lactic acid . The implications of this finding suggest potential applications in pest control strategies.
Summary of Biological Activity Data
Study | Exposure Level | Observed Effects |
---|---|---|
Liira et al., 1988 | 200 ppm for 4 hours | Blood concentration: 3.5 - 7.2 μg/mL |
Brady et al., 1989 | Oral doses (1,080–1,500 mg/kg/day) | Increased CYP protein levels |
Cosnier et al., 2018 | Inhalation exposure | Induction of CYP1A2 and CYP2E1 enzymes |
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octadeuteriobutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-AUOAYUKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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